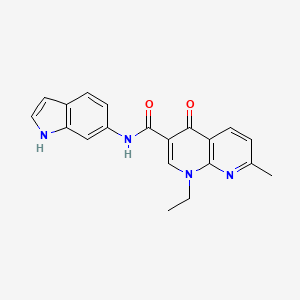![molecular formula C18H12F3N5OS B5989272 2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B5989272.png)
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This method allows for the formation of the benzothiazole ring and subsequent functionalization to introduce the pyrazolone and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, sulfonyl chlorides, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one stands out due to its trifluoromethyl group, which enhances its stability and reactivity. Additionally, the presence of the pyrazolone core and the pyridin-2-ylcarbonimidoyl group provides unique binding properties and biological activities.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5OS/c1-10(23-13-8-4-5-9-22-13)14-15(18(19,20)21)25-26(16(14)27)17-24-11-6-2-3-7-12(11)28-17/h2-9,25H,1H3/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXTEOLMZGPET-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=N1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=CC=CC=N1)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5989193.png)
![N-benzyl-N-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinamine](/img/structure/B5989196.png)
![2-[4-[1-(3-methoxyphenyl)-4-piperidinyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5989217.png)
![methyl 5-methyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5989223.png)
![(2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5989246.png)
![2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5989249.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5989255.png)
![N-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N'-[2-(PHENYLSULFANYL)PHENYL]GUANIDINE](/img/structure/B5989257.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B5989265.png)
![2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate](/img/structure/B5989276.png)
![7-(2,4-dichlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5989278.png)
![1-[(2,5-dimethylphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5989284.png)
![6-hydroxy-1-methyl-3-phenyl-5-[(Z)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5989286.png)
